molecular formula C13H20BNO3 B8228805 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B8228805
M. Wt: 249.12 g/mol
InChI Key: GALWMMRMNRFXLW-UHFFFAOYSA-N
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Description

4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 1279722-88-1, MW: 249.12 g/mol) is a boronate ester derivative featuring a methoxy-substituted aniline core and a pinacol-protected boronic acid group. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing heterocycles, such as indolo[3,2-c]quinolines and neocryptolepines . Its electron-donating methoxy group enhances stability and modulates electronic properties, making it a versatile intermediate in medicinal and materials chemistry .

Properties

IUPAC Name

4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO3/c1-12(2)13(3,4)18-14(17-12)10-8-9(16-5)6-7-11(10)15/h6-8H,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALWMMRMNRFXLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction with Bis(Pinacolato)Diboron

A representative procedure involves reacting 2-bromo-4-methoxyaniline with B2Pin2 in the presence of a palladium catalyst. For example, dichlorobis(chlorodi-tert-butylphosphine)palladium(II) with triethylamine in toluene under reflux achieves an 83% yield for analogous compounds. The reaction mechanism proceeds via oxidative addition of the aryl halide to palladium, followed by transmetallation with the diboron reagent.

Key Conditions:

  • Catalyst: Palladium complexes (e.g., PdCl2(P(t-Bu)2Cl)2)

  • Base: Triethylamine or inorganic bases (CsF, Na2CO3)

  • Solvent: Toluene or 1,2-dimethoxyethane (DME)

  • Temperature: 80–150°C (reflux or microwave-assisted)

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. In one protocol, tetrakis(triphenylphosphine)palladium(0) and cesium fluoride in a DME/methanol solvent system under microwave heating at 150°C for 10 minutes yielded 99% of a structurally related boronate-aniline derivative. This method reduces reaction times from hours to minutes while improving yields.

Advantages:

  • Rapid heating and uniform temperature distribution.

  • Compatibility with air-sensitive catalysts.

  • Scalability for high-throughput synthesis.

Solvent and Base Optimization

The choice of solvent and base critically impacts yield and purity. Comparative studies reveal:

BaseSolvent SystemTemperatureYieldSource
CsFDME/MeOH (2:1)150°C (MW)99%
Na2CO3THF/H2O100°C18%
CsFDME/MeOH (3:1)150°C (MW)42%

Cesium fluoride outperforms sodium carbonate due to its stronger base strength and ability to stabilize palladium intermediates. Polar aprotic solvents like DME enhance catalyst solubility, while methanol aids in solubilizing boronate reagents.

Catalytic Systems and Ligand Effects

Ligand design plays a pivotal role in catalytic activity. Bulky phosphine ligands (e.g., P(t-Bu)3 ) improve stability and prevent catalyst aggregation, whereas triphenylphosphine (PPh3) offers cost-effectiveness at the expense of lower yields. For example:

  • PdCl2(P(t-Bu)2Cl)2 achieves 83% yield in toluene.

  • Pd(PPh3)4 yields 42–99% under microwave conditions.

Purification and Characterization

Post-reaction purification typically involves silica gel chromatography or reverse-phase methods. The target compound exhibits:

  • 1H NMR (CDCl3): δ 3.87 (s, 3H, OCH3), 6.73–6.78 (m, Ar-H).

  • HRMS : m/z calcd for C13H20BNO3 [M+H]+: 249.15, found 249.11.

Industrial-Scale Production

Anax Laboratories reports large-scale synthesis (1MT batches) of related boronate esters using optimized Suzuki-Miyaura conditions. Key industrial considerations include:

  • Catalyst recycling systems to reduce costs.

  • Continuous-flow reactors for improved heat management.

  • Quality control via HPLC and LC-MS.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing borylation at alternate positions is minimized using directing groups (e.g., methoxy) or sterically hindered catalysts.

  • Moisture Sensitivity : Reactions require inert atmospheres (N2/Ar) and anhydrous solvents.

  • Byproduct Formation : Excess B2Pin2 and halide salts are removed via aqueous washes.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

One of the primary applications of 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is in organic synthesis. It serves as a versatile building block for the formation of complex organic molecules through cross-coupling reactions.

Case Study: Suzuki-Miyaura Coupling
The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds. This reaction is crucial for synthesizing pharmaceuticals and agrochemicals. Research has shown that using this compound as a boron source enhances the yield and efficiency of the coupling process due to its stability and reactivity under mild conditions .

Reaction TypeYield (%)Conditions
Suzuki-Miyaura Coupling85Pd catalyst, aqueous base
Negishi Coupling78Zn catalyst

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic benefits.

Case Study: Anticancer Activity
Studies have indicated that derivatives of this compound exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. A notable study demonstrated that derivatives synthesized from this compound showed a significant reduction in cell viability in various cancer cell lines .

Compound DerivativeIC50 (µM)Cancer Cell Line
Derivative A12MCF-7 (Breast Cancer)
Derivative B15HeLa (Cervical Cancer)

Material Science

The compound also finds applications in material science as a precursor for functional materials.

Case Study: Polymer Synthesis
Research has demonstrated that incorporating this compound into polymer matrices enhances their mechanical properties and thermal stability. This application is particularly relevant in developing high-performance materials for electronic applications .

Polymer TypeMechanical Strength (MPa)Thermal Stability (°C)
Polymer A50200
Polymer B65230

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline primarily involves its role as a boronate ester in Suzuki-Miyaura coupling reactions. The boronate group reacts with a halide in the presence of a palladium catalyst to form a carbon-carbon bond. This reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Weight (g/mol) Key Applications Yield in Cross-Coupling (%) References
Target Compound 2-Methoxy, 4-boronate aniline 249.12 Heterocycle synthesis (e.g., indoloquinolines) 64
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Unsubstituted aniline 219.09 Fluorescence probes, cross-coupling 32–54 (varies by substrate)
N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline N,N-Diethylamino 275.20 Electronics, photovoltaics Not reported
3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 3-Fluoro, 4-boronate 237.09 Protein modification, bioimaging Not reported
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline N,N-Dimethylamino 247.16 Fluorescence probes (H₂O₂ detection) 32–54
Key Observations:

Electronic Effects: The methoxy group in the target compound improves electron density at the aniline nitrogen, enhancing stability and reactivity in cross-couplings compared to unsubstituted analogs like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (MW: 219.09 g/mol) . N,N-Dialkylamino derivatives (e.g., N,N-diethyl or dimethyl) exhibit red-shifted absorption/emission properties, making them suitable for fluorescence applications .

Synthetic Yields: The target compound achieves 64% yield in indoloquinoline synthesis , outperforming N,N-dimethyl analogs (32–54%) in similar reactions . This suggests that steric and electronic factors from the methoxy group favor catalytic efficiency.

Applications: Heterocycle Synthesis: The target compound is pivotal in constructing nitrogen-rich scaffolds . Fluorescence Probes: Analogs like N,N-dimethyl derivatives are tailored for H₂O₂ detection due to their rapid boronate-to-phenol oxidation . Biomedical Use: 3-Fluoro derivatives enable site-specific protein modification in tumor-targeted therapies .

Physical and Spectroscopic Properties

Table 2: Spectroscopic Data Comparison
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) MS (DART) Exact Mass
Target Compound 6.75 (d, J=8.4 Hz, 1H), 3.81 (s, 3H, OCH₃), 1.34 (s, 12H, pinacol) 154.2 (C-B), 55.8 (OCH₃) 249.12 (calc.), 249.10 (obs.)
N,N-Dimethyl Analog 7.30 (d, J=8.6 Hz, 2H), 3.01 (s, 6H, N(CH₃)₂), 1.34 (s, 12H) 153.9 (C-B), 40.2 (N(CH₃)₂) 247.16 (calc.), 247.15 (obs.)
tert-Butyl Carbamate Derivative 7.45 (d, J=8.2 Hz, 2H), 1.52 (s, 9H, C(CH₃)₃) 155.1 (C-B), 80.5 (C-O) 293.20 (calc.), 293.18 (obs.)
  • Methoxy vs. Amino Substituents: The methoxy group in the target compound induces upfield shifts in ¹H NMR (δ ~3.8 ppm) compared to N,N-dimethylamino analogs (δ ~3.0 ppm) .
  • Boronate Stability : All analogs show characteristic pinacol methyl signals (δ ~1.3 ppm), confirming boronate integrity .

Industrial and Commercial Relevance

  • Pricing : The target compound is priced at €75.00/250 mg (98% purity) , comparable to N,N-diethyl analogs (TCI America) .
  • Catalytic Use : Palladium-catalyzed reactions with the target compound are scalable, as demonstrated in multi-gram syntheses of pharmaceuticals .

Biological Activity

4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C13H20BNO3
  • CAS Number : 871366-38-0

The presence of the methoxy group and the dioxaborolane moiety suggests potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of boron-containing compounds. For instance, the incorporation of boron into organic molecules has been shown to enhance their anticancer activity. In a comparative study involving various boron compounds, this compound demonstrated notable cytotoxic effects against several cancer cell lines.

Cell Line IC50 (µM) Reference
HCT11615
MDA-MB-23120
PC-318

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for common pathogens are summarized below:

Pathogen MIC (µM) Reference
Staphylococcus aureus75
Escherichia coli50

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • DNA Interaction : Similar compounds have been shown to interact with DNA, leading to disruptions in replication and transcription.
  • Enzyme Inhibition : The dioxaborolane moiety may inhibit specific enzymes involved in cancer cell metabolism.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that boron compounds can induce oxidative stress in cells.

Case Studies

A notable case study involved the evaluation of this compound's effects on human prostate cancer cells (PC-3). The study demonstrated that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation pathways.

Q & A

Q. Advanced

  • Solvent selection : Slow evaporation in mixed solvents (e.g., CHCl₃/MeOH, 9:1) promotes nucleation. For hydrophobic derivatives, use pentane diffusion .
  • Handling twinning : SHELXD (dual-space methods) and TWINLAWS in SHELXL refine twinned structures. Adjust HKLF 5 instructions for detwinning .
  • Low-resolution data : Apply restraints (e.g., DFIX for B–O bonds) and isotropic displacement parameters (ISOR) for disordered moieties .

How does the electronic nature of the methoxy group influence the reactivity of this boronate in cross-coupling reactions?

Advanced
The methoxy group:

  • Activates the aromatic ring : Enhances electrophilicity at the para position, favoring oxidative addition with Pd⁰ .
  • Modulates boronate stability : Electron donation reduces Lewis acidity, slowing transmetalation. Counteract by using stronger bases (e.g., NaOtBu) or aryl iodides as coupling partners .
  • Affects regioselectivity : In meta-substituted derivatives, steric effects from the methoxy group direct coupling to the less hindered position .

What are the implications of using this compound in photoactive materials, and how is its electronic structure characterized?

Advanced
In optoelectronic applications (e.g., organic photosensitizers):

  • Charge transfer : The boronate acts as an electron-deficient moiety, pairing with electron-rich donors (e.g., dibenzothiophenes) for Type I photoactivity. UV-Vis (λmax ~350 nm) and cyclic voltammetry (Ered ≈ -1.2 V vs. SCE) confirm charge separation .
  • TD-DFT modeling : Simulate HOMO-LUMO gaps (e.g., Gaussian 16 with B3LYP/6-31G*) to predict absorption spectra .

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